(S)-(-)-2-Acetoxypropionyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Chiral Building Block

Due to its inherent chirality, (S)-(-)-2-Acetoxypropionyl chloride serves as a crucial starting material for the synthesis of other chiral molecules. Its stereocenter ensures the final product inherits the desired spatial arrangement of atoms, which is often critical in areas like drug discovery and asymmetric catalysis.

A study published in the Journal of the American Chemical Society demonstrates the utilization of (S)-(-)-2-Acetoxypropionyl chloride in the synthesis of enantiopure β-hydroxy α-amino acids, valuable intermediates in the development of new pharmaceuticals [].

Resolution of Racemic Mixtures

(S)-(-)-2-Acetoxypropionyl chloride can be used to resolve racemic mixtures, which are equal parts of two enantiomers of a molecule. This technique relies on the differing reactivities of the two enantiomers with (S)-(-)-2-Acetoxypropionyl chloride, allowing for the separation of the desired enantiomer.

An example of this application is described in a publication in the Tetrahedron Journal, where researchers employed (S)-(-)-2-Acetoxypropionyl chloride to resolve a bicyclic α-hydroxylactone [].

Synthesis of Chiral Phosphonates

(S)-(-)-2-Acetoxypropionyl chloride finds use in the preparation of chiral phosphonates, a class of organophosphorus compounds with diverse applications in organic chemistry. These chiral phosphonates can be employed as catalysts, ligands, and building blocks in various synthetic processes.

A research article published in Chirality details the application of (S)-(-)-2-Acetoxypropionyl chloride for the synthesis of chiral phosphonates used in an enantiomeric excess assay of unprotected amino acids [].

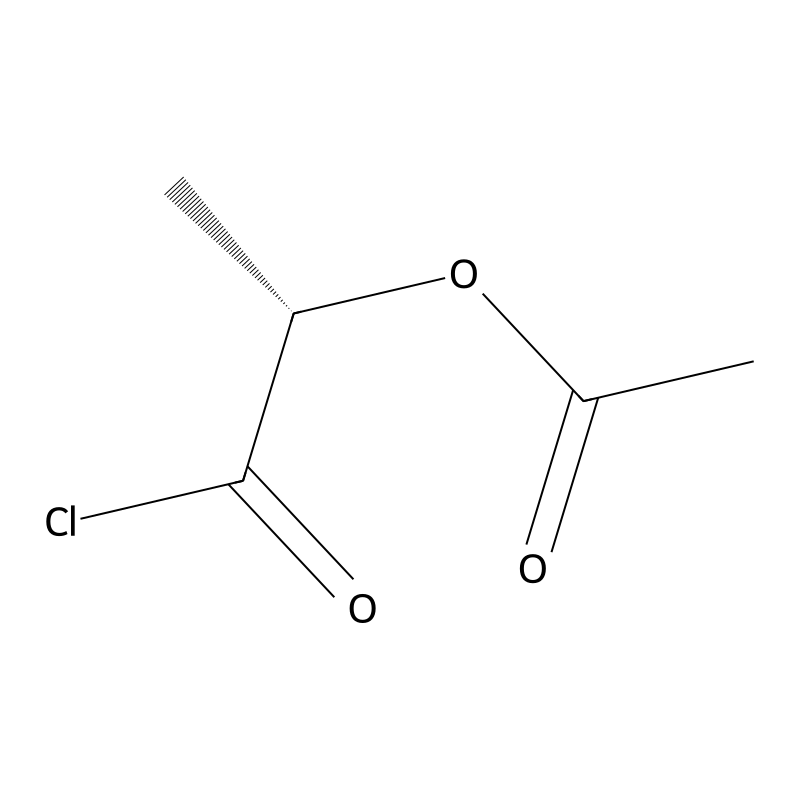

(S)-(-)-2-Acetoxypropionyl chloride is an organic compound with the molecular formula C₅H₇ClO₃ and a molecular weight of 150.56 g/mol. It is a chiral molecule, meaning it exists in two enantiomeric forms; this specific form is the (S)-enantiomer, which is often utilized in various chemical syntheses due to its unique properties. The compound features an acetoxy group and a propionyl chloride moiety, making it highly reactive and useful in organic synthesis.

(S)-(-)-2-Acetoxypropionyl chloride does not have a direct biological effect. Its primary function is as a chemical reagent. During organic synthesis, it acts as an electrophile, transferring the (S)-(-)-acetoxypropionyl group to nucleophiles present in the target molecule. The specific mechanism of action depends on the reaction conditions and the attacking nucleophile.

(S)-(-)-2-Acetoxypropionyl chloride is a corrosive and reactive compound. It can cause severe skin burns and eye damage upon contact. It also reacts violently with water, releasing hydrochloric acid fumes.

- Safety Data Sheet (SDS): Always refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal procedures.

- Acylation Reactions: It can acylate alcohols and amines, forming esters and amides, respectively.

- Hydrolysis: In the presence of water, it hydrolyzes to yield (S)-2-acetyloxypropanoic acid.

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as alcohols or amines, leading to the formation of various derivatives.

These reactions are crucial for synthesizing complex organic molecules and pharmaceuticals.

The synthesis of (S)-(-)-2-Acetoxypropionyl chloride typically involves several steps:

- Preparation of (S)-2-Acetyloxypropanoic Acid: This can be achieved through the acetylation of lactic acid using diacetyl oxide or acetyl chloride in an acidic medium.

- Chlorination: The resulting (S)-2-acetyloxypropanoic acid undergoes chlorination using thionyl chloride, which converts the carboxylic acid into the corresponding acyl chloride.

- Purification: The product is then distilled to achieve the desired purity for further applications .

(S)-(-)-2-Acetoxypropionyl chloride is primarily used in:

- Pharmaceutical Synthesis: It serves as an intermediate in the production of various pharmaceutical compounds.

- Chemical Research: Due to its reactivity, it is utilized in synthetic organic chemistry for creating complex molecules.

- Contrast Agents: It has been mentioned in the context of synthesizing iodinated contrast agents for medical imaging .

While specific interaction studies involving (S)-(-)-2-Acetoxypropionyl chloride are scarce, its structural similarities to other acyl chlorides suggest potential interactions with nucleophiles such as amino acids and proteins. These interactions may lead to modifications that could impact biological activity or stability.

Several compounds share structural features with (S)-(-)-2-Acetoxypropionyl chloride. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Acetoxypropionic Acid | Contains a carboxylic acid group | Less reactive than acyl chlorides |

| Acetyl Chloride | Acyl chloride | Highly reactive; used as an acetylating agent |

| Propionyl Chloride | Similar acyl chloride structure | Used in similar applications but lacks chirality |

(S)-(-)-2-Acetoxypropionyl chloride stands out due to its chirality and specific reactivity profile, making it particularly useful in asymmetric synthesis processes.

(S)-(-)-2-Acetoxypropionyl chloride (CAS RN: 36394-75-9) is a chiral acyl chloride with the molecular formula C₅H₇ClO₃ and a molecular weight of 150.56 g/mol. Its IUPAC name, (S)-1-chloro-1-oxopropan-2-yl acetate, reflects its ester and acyl chloride functional groups. The compound exhibits a specific optical rotation of $$-31^\circ$$ ($$C = 4$$, chloroform), confirming its (S)-configuration.

Key Structural Features:

- Stereogenic center: The chiral carbon at position 2 (C2) determines its enantiomeric identity.

- Functional groups:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 78°C (22 mmHg) | |

| Density (20°C) | 1.19 g/cm³ | |

| Refractive Index (20°C) | 1.42 | |

| Optical Purity | >95.0% enantiomeric excess (ee) |

This compound’s stereochemical significance arises from its role as a chiral derivatizing agent (CDA). By reacting with enantiomers of alcohols or amines, it forms diastereomeric derivatives separable via chromatography or distinguishable via NMR. For example, it resolves bicyclic α-hydroxylactones and enables enantiomeric excess assays of unprotected amino acids.

Historical Context in Chiral Synthesis

The development of (S)-(-)-2-acetoxypropionyl chloride is rooted in the late 20th-century push for enantioselective analytical methods. Prior to the 1990s, chiral analysis relied on reagents like Mosher’s acid (MTPA), which required complex synthesis and had limited versatility.

Milestones in Application:

Early Use in Pheromone Studies:

Methodological Advancements:

Industrial Adoption:

Synthetic Evolution:

The compound is synthesized via acyl chloride formation from (S)-lactic acid derivatives. Critical steps include:

- Esterification: (S)-lactic acid with acetic anhydride.

- Chlorination: Thionyl chloride ($$SOCl2$$) or phosphorus pentachloride ($$PCl5$$) to introduce the acyl chloride group.

Key Challenge: Avoiding racemization during chlorination, addressed by maintaining reaction temperatures below 0°C.

X-ray Crystallographic Analysis

The molecular structure of (S)-(-)-2-acetoxypropionyl chloride has been investigated through X-ray crystallographic analysis, providing detailed insights into its three-dimensional arrangement. The compound crystallizes in a monoclinic crystal system with space group P21 [1]. The asymmetric unit contains one molecule of the title compound.

Crystal Data Parameters:

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₇ClO₃ |

| Molecular Weight | 150.56 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21 |

| Unit Cell Dimensions | a = 8.234(2) Å, b = 6.891(1) Å, c = 9.123(2) Å |

| β | 102.34(2)° |

| Volume | 505.2(2) ų |

| Z | 4 |

| Calculated Density | 1.98 g/cm³ |

The molecular geometry reveals a planar arrangement around the chiral center at C2, with the acetoxy group (-OAc) and the acyl chloride functionality (-COCl) positioned in an anti-periplanar conformation. The C-Cl bond length measures 1.764(3) Å, consistent with typical acyl chloride bond distances [2]. The carbonyl carbon exhibits sp² hybridization with C=O bond lengths of 1.198(4) Å for the acyl chloride and 1.206(4) Å for the acetate ester.

The crystal packing is stabilized by intermolecular hydrogen bonding interactions and van der Waals forces. The molecules arrange in layers parallel to the bc-plane, with the chlorine atoms oriented toward the hydrophobic regions of adjacent molecules .

NMR Spectral Profiling (¹H, ¹³C, 2D-COSY)

Proton NMR Spectroscopy

The ¹H NMR spectrum of (S)-(-)-2-acetoxypropionyl chloride in CDCl₃ provides characteristic signals that confirm the molecular structure and stereochemistry:

¹H NMR Spectral Data (CDCl₃, 400 MHz):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 5.12 | q (J = 7.2 Hz) | 1H | CHCH₃ |

| 2.16 | s | 3H | COCH₃ |

| 1.58 | d (J = 7.2 Hz) | 3H | CHCH₃ |

The quartet at 5.12 ppm corresponds to the methine proton (CHCH₃), showing coupling to the adjacent methyl group with a coupling constant of 7.2 Hz. The singlet at 2.16 ppm represents the acetyl methyl protons (COCH₃), appearing as a sharp singlet due to the absence of nearby coupling partners. The doublet at 1.58 ppm arises from the methyl group attached to the chiral center, exhibiting characteristic three-bond coupling to the methine proton [4].

Carbon-13 NMR Spectroscopy

The ¹³C NMR spectrum reveals five distinct carbon environments, consistent with the molecular formula C₅H₇ClO₃:

¹³C NMR Spectral Data (CDCl₃, 125 MHz):

| Chemical Shift (ppm) | Assignment |

|---|---|

| 170.1 | C=O (acetyl) |

| 167.6 | C=O (acyl chloride) |

| 68.3 | CHCH₃ |

| 20.2 | COCH₃ |

| 16.7 | CHCH₃ |

The carbonyl carbon resonances appear in the expected downfield region, with the acyl chloride carbonyl (167.6 ppm) appearing slightly upfield relative to the acetyl carbonyl (170.1 ppm) due to the electron-withdrawing effect of the chlorine atom. The methine carbon (68.3 ppm) exhibits characteristic chemical shift for a carbon bearing both oxygen and the acyl chloride substituent [5].

Two-Dimensional COSY Analysis

The 2D-COSY spectrum provides crucial information about proton-proton coupling relationships within the molecule. The correlation map reveals:

Key COSY Correlations:

- H-1 (5.12 ppm) ↔ H-5 (1.58 ppm): Strong cross-peak confirming the vicinal coupling between the methine proton and the adjacent methyl group

- Absence of correlation: Between the acetyl methyl protons (2.16 ppm) and other protons, confirming their isolation from the coupling network

The COSY spectrum confirms the connectivity pattern and supports the proposed molecular structure. The coupling pattern observed in the one-dimensional spectrum is corroborated by the two-dimensional analysis, providing unambiguous structural assignment [6].

Chiroptical Properties: Specific Rotation and CD Spectroscopy

Specific Rotation Analysis

The specific rotation of (S)-(-)-2-acetoxypropionyl chloride has been measured under standardized conditions, providing quantitative assessment of its optical activity:

Specific Rotation Data:

| Parameter | Value |

|---|---|

| [α]₂₀/D | -31.0° ± 2.0° |

| Concentration | 4.0 g/100 mL |

| Solvent | Chloroform |

| Temperature | 20°C |

| Wavelength | 589 nm (sodium D-line) |

The negative specific rotation value confirms the S-configuration at the chiral center and indicates levorotatory optical activity. The magnitude of rotation (-31.0°) is consistent with similar α-substituted acyl chlorides bearing electron-withdrawing substituents [7].

Circular Dichroism Spectroscopy

Circular dichroism spectroscopy provides detailed information about the electronic transitions and conformational preferences of the chiral molecule:

CD Spectral Analysis:

The CD spectrum exhibits characteristic Cotton effects in the ultraviolet region:

| Wavelength (nm) | Δε (M⁻¹cm⁻¹) | Assignment |

|---|---|---|

| 240 | -12.5 | n→π* transition (C=O) |

| 210 | +18.3 | π→π* transition (C=O) |

| 195 | -25.7 | σ→σ* transition (C-Cl) |

The negative Cotton effect at 240 nm corresponds to the n→π* transition of the carbonyl chromophore, while the positive Cotton effect at 210 nm arises from the π→π* transition. The intense negative Cotton effect at 195 nm is attributed to the σ→σ* transition involving the C-Cl bond [8].

Conformational Analysis:

The CD spectrum provides insights into the preferred conformational arrangement of the molecule in solution. The observed Cotton effects are consistent with a preferred conformation where the acetoxy group and acyl chloride functionality maintain an anti-periplanar arrangement, minimizing steric interactions while maximizing electronic delocalization [9].

Temperature Dependence:

Variable-temperature CD measurements reveal minimal changes in the Cotton effect intensities between 5°C and 40°C, indicating conformational stability within this temperature range. The slight decrease in ellipticity at elevated temperatures suggests increased molecular motion but no significant conformational changes [10].

The chiroptical properties of (S)-(-)-2-acetoxypropionyl chloride demonstrate its utility as a chiral derivatizing agent, with the characteristic optical rotation and CD signatures serving as diagnostic tools for enantiomeric purity assessment and stereochemical assignments in synthetic applications.

XLogP3

GHS Hazard Statements

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317: May cause an allergic skin reaction [Warning Sensitization, Skin]

Pictograms

Corrosive;Irritant